1-(3-Morpholin-4-yl-phenyl)propan-1-one

Description

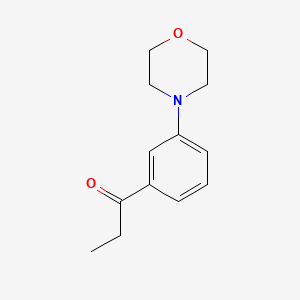

1-(3-Morpholin-4-yl-phenyl)propan-1-one is a propan-1-one derivative featuring a morpholine moiety attached to the phenyl ring at the 3-position. Morpholine, a six-membered heterocyclic amine with one oxygen and one nitrogen atom, imparts unique electronic and steric properties to the compound. This structure is commonly explored in medicinal chemistry and organic synthesis due to morpholine's ability to enhance solubility and modulate biological activity.

Properties

Molecular Formula |

C13H17NO2 |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

1-(3-morpholin-4-ylphenyl)propan-1-one |

InChI |

InChI=1S/C13H17NO2/c1-2-13(15)11-4-3-5-12(10-11)14-6-8-16-9-7-14/h3-5,10H,2,6-9H2,1H3 |

InChI Key |

DJZLWZRLKILDNU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CC(=CC=C1)N2CCOCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Morpholine-Containing Analogues

Structural and Electronic Differences

- 3-Morpholin-4-yl-1-(2-thienyl)propan-1-one (CAS: 3339-36-4) : Replaces the phenyl group with a thiophene ring, introducing sulfur’s electron-rich character. This substitution alters reactivity in cross-coupling reactions and may influence binding affinity in biological systems .

- Such derivatives are often explored in drug discovery for enhanced target engagement .

- 1-(4-Methoxyphenyl)-2,3-dimorpholino-3-phenylpropan-1-one (MFCD03544177): Features dual morpholine groups and a methoxyphenyl substituent, likely enhancing steric bulk and hydrogen-bonding capacity .

Comparison with Halogenated Phenylpropan-1-ones

Halogen substituents significantly influence physicochemical and biological properties:

- 1-(3-Fluorophenyl)propan-1-one: Fluorine’s electronegativity increases ketone electrophilicity, improving yields in coupling reactions (e.g., 65% with NHPI) compared to non-halogenated analogues .

- 1-(4-Chlorophenyl)propan-1-one : Chlorine’s bulkiness may sterically hinder reactions, resulting in slightly lower yields (60%) .

- 4-Fluoromethcathinone (4-FMC): A cathinone derivative with a fluorine atom and methylamino group, demonstrating how halogenation and amine substitution synergistically enhance CNS activity .

Comparison with Heteroaromatic Propan-1-ones

Heterocyclic substituents introduce diverse electronic profiles:

- 1-(Thiophen-2-yl)propan-1-one : Thiophene’s aromaticity and sulfur lone pairs facilitate conjugation, enabling moderate yields (51–58%) in coupling reactions .

Data Table: Key Structural and Functional Comparisons

Preparation Methods

Reaction Mechanism and Conditions

In a representative procedure, morpholine (10 mmol), acetophenone (10 mmol), and formaldehyde (10 mmol) are combined with a dual catalyst system comprising and at 25°C for 30 minutes. The reaction proceeds via nucleophilic attack of morpholine on the in situ-generated iminium ion, followed by ketone enolization and condensation. The turbid reaction mixture is quenched with water, and the product is isolated via filtration and recrystallization in acetonitrile, yielding 95% pure product.

Key Data:

This method’s efficiency is attributed to the catalyst’s dual role in stabilizing intermediates and accelerating enolate formation. However, stoichiometric catalyst usage and solvent-intensive purification limit its scalability.

Halogen Displacement Synthesis

An alternative route employs halogen displacement using 3-iodo-1-phenylpropan-1-one and morpholine. This method avoids the multicomponent complexity of the Mannich reaction.

Procedure and Optimization

3-Iodo-1-phenylpropan-1-one (1.92 mmol) is reacted with excess morpholine (96.0 mmol) under inert conditions. The nucleophilic substitution at the β-carbon proceeds smoothly, yielding 3-morpholino-1-phenylpropan-1-one as a yellow oil in 83% yield. Purification via silica gel chromatography (dichloromethane/methanol, 20:1) ensures high purity, though the requirement for halogenated precursors increases costs.

Key Data:

-

Reactants : 3-Iodo-1-phenylpropan-1-one, morpholine

-

Molar Ratio : 1:50 (substrate:morpholine)

-

Purification : Column chromatography

This method is advantageous for avoiding formaldehyde but requires stringent control over morpholine stoichiometry to prevent side reactions.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a green and efficient alternative for β-amino ketone synthesis. A study demonstrated the use of polyethylene glycol 400 (PEG 400) and cerium ammonium nitrate (CAN) as a recyclable catalytic system under microwave conditions.

Protocol and Efficiency

A mixture of acetophenone (1 mmol), morpholine (1.2 mmol), and paraformaldehyde (1.2 mmol) in PEG 400 is irradiated at 80°C for 10 minutes. The microwave energy enhances molecular collisions, reducing reaction time from hours to minutes. The catalyst is recovered via aqueous extraction and reused for three cycles without significant activity loss.

Key Data:

This method offers a 28% reduction in reaction time compared to classical heating and eliminates volatile organic solvents.

Comparative Analysis of Synthetic Methods

Q & A

Q. What are the recommended computational methods for modeling the electron density distribution of 1-(3-Morpholin-4-yl-phenyl)propan-1-one?

- Methodological Answer : Utilize quantum chemical software like Multiwfn to analyze wavefunctions derived from density functional theory (DFT) calculations. Key steps include:

- Generating the molecular structure using Gaussian or similar software.

- Calculating electrostatic potential (ESP) maps to visualize electron-rich/poor regions .

- Performing topology analysis (AIM theory) to identify critical bond paths and electron density maxima at bond critical points .

- Validate results against experimental crystallographic data (e.g., bond lengths/angles) using tools like SHELXL for refinement .

Q. How can crystallographic data for this compound be refined to resolve discrepancies in bond-length parameters?

- Methodological Answer :

- Use SHELXL for small-molecule refinement, which allows for robust handling of high-resolution data and twinned crystals .

- Apply Hirshfeld atom refinement (HAR) if hydrogen atom positions show inconsistencies.

- Cross-validate results with ORTEP-3 to visualize thermal ellipsoids and assess positional uncertainty in the crystal lattice .

- Address data contradictions by comparing calculated vs. observed diffraction patterns and adjusting scaling factors or extinction parameters .

Advanced Research Questions

Q. What strategies are effective for analyzing the compound’s reaction mechanisms involving morpholine ring functionalization?

- Methodological Answer :

- Perform DFT-based transition state analysis (e.g., Gaussian or ORCA) to map reaction pathways, focusing on nucleophilic substitution or ring-opening reactions.

- Use Multiwfn to calculate Fukui indices for predicting reactive sites on the morpholine ring .

- Validate mechanistic hypotheses with kinetic isotope effect (KIE) studies or isotopic labeling experiments.

- Compare computational results with experimental NMR/X-ray data for intermediates (e.g., 3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone derivatives) .

Q. How can researchers address challenges in synthesizing enantiomerically pure derivatives of this compound?

- Methodological Answer :

- Employ asymmetric catalysis (e.g., chiral ligands in Pd-catalyzed cross-couplings) to control stereochemistry.

- Use SHELXTL (Bruker AXS) for single-crystal X-ray diffraction to confirm absolute configuration .

- Optimize reaction conditions (solvent, temperature) to minimize racemization, guided by dynamic NMR studies.

- Reference synthetic protocols for structurally related compounds (e.g., 3-[4-Chloro-3-(trifluoromethyl)anilino]-1-phenylpropan-1-one) to identify transferable strategies .

Q. What experimental and computational approaches are suitable for assessing the compound’s toxicity profile in biological systems?

- Methodological Answer :

- Conduct in vitro assays (e.g., Ames test for mutagenicity) and correlate results with in silico toxicity prediction tools like ProTox-II.

- Perform molecular docking studies to evaluate interactions with cytochrome P450 enzymes using AutoDock Vina.

- Reference safety data for morpholine derivatives (e.g., acute toxicity and skin corrosion protocols in ) to design hazard mitigation strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.